(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques : Novel synthetic routes have been developed to create derivatives that include sulfonyl and azetidin-1-yl groups, demonstrating their versatility in organic synthesis. For instance, the synthesis of N-phenylpyrazolyl aryl methanones derivatives, showcasing the potential utility of similar compounds in creating substances with herbicidal and insecticidal activities (Wang et al., 2015).
Biological Evaluation : Research has focused on evaluating the biological activities of compounds containing imidazole derivatives, suggesting their significance in medicinal chemistry. For example, new imidazole derivatives containing β-lactam rings have been synthesized and characterized, hinting at potential pharmacological applications (Askar et al., 2016).
Material Science and Catalysis
Organocatalysis : An aprotic imidazolium zwitterion has been found to be an efficient organocatalyst for the regioselective ring-opening of aziridines, showcasing applications in catalysis and synthesis (Ghosal et al., 2016).
Photocatalysis : Studies have also explored the photocatalytic activities of related compounds, such as the removal of malodorous organic sulfides using molecular oxygen and visible light, indicating their potential use in environmental applications (Sun et al., 2008).
Chemical Reactions and Mechanisms
- Chemical Transformations : Research on the chemical reactivity of similar compounds underlines their importance in organic synthesis. For example, the selective synthesis of benzimidazolyl and quinoxaline derivatives from aromatic aldehyde and o-phenylenediamine demonstrates the reactivity and utility of these compounds in creating heterocyclic compounds (Zhan et al., 2019).
Advanced Materials
- Polymer Science : The synthesis and characterization of sulfonated polybenzimidazoles containing phenyl phthalazinone groups for proton exchange membrane applications highlight the potential of these compounds in the development of materials for energy technologies (Liu et al., 2014).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-20-8-7-18-17(20)26(23,24)13-10-21(11-13)16(22)14-9-15(25-19-14)12-5-3-2-4-6-12/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWUAIPBFKTMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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